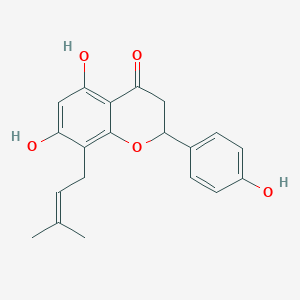

Sophoraflavanone B

Overview

Description

Sophoraflavanone B, also known as 8-Prenylnaringenin, is a prenylflavonoid phytoestrogen . It is reported to be the most estrogenic phytoestrogen known . The compound is equipotent at the two forms of estrogen receptors, ERα and ERβ, and it acts as a full agonist of ERα .

Chemical Reactions Analysis

Sophoraflavanone B is known to interact with peptidoglycan, a component of bacterial cell walls . This interaction is believed to weaken the cell wall, leading to membrane damage and leakage of intracellular constituents . This is one of the proposed mechanisms of its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .Scientific Research Applications

Anti-Inflammatory Properties

Scientific Field:

Pharmacology and Immunology

Summary:

Sophoraflavanone B has demonstrated potent anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2), which play crucial roles in inflammatory responses. Researchers have investigated its potential use in treating inflammatory diseases, including arthritis and colitis.

Methods of Application:

In vitro studies involve treating immune cells (such as macrophages) with Sophoraflavanone B and measuring cytokine levels. In animal models, researchers administer the compound orally or intraperitoneally and assess inflammatory markers.

Results:

Sophoraflavanone B significantly reduces inflammation by suppressing cytokine production and modulating immune responses. Quantitative data show decreased levels of IL-6, tumor necrosis factor-alpha (TNF-α), and COX-2 expression .

Anticancer Activity

Scientific Field:

Oncology and Cancer Research

Summary:

Sophoraflavanone B exhibits promising anticancer properties. It induces apoptosis (programmed cell death) in cancer cells, inhibits tumor growth, and reduces metastasis. Researchers have explored its potential as an adjuvant therapy for various cancers, including breast, lung, and leukemia.

Methods of Application:

In vitro studies involve treating cancer cell lines with Sophoraflavanone B and assessing cell viability, apoptosis, and cell cycle progression. In vivo experiments use xenograft models, where tumor-bearing mice receive the compound orally or intravenously.

Results:

Sophoraflavanone B suppresses cancer cell proliferation, promotes apoptosis, and inhibits angiogenesis. Quantitative data reveal reduced tumor volume and increased survival rates in animal models .

Antioxidant Properties

Scientific Field:

Biochemistry and Oxidative Stress Research

Summary:

Sophoraflavanone B acts as a potent antioxidant by scavenging free radicals and protecting cells from oxidative damage. Its radical-scavenging activity contributes to overall cellular health.

Methods of Application:

In vitro assays measure the compound’s ability to neutralize reactive oxygen species (ROS). Researchers also evaluate its impact on cellular antioxidant enzymes (e.g., superoxide dismutase and catalase).

Results:

Sophoraflavanone B effectively reduces oxidative stress, preventing cellular damage. Quantitative assays demonstrate its radical-scavenging capacity .

Estrogenic Activity

Scientific Field:

Endocrinology and Hormone Research

Summary:

Sophoraflavanone B exhibits estrogenic effects, making it relevant for hormone-related conditions. It interacts with estrogen receptors and modulates gene expression.

Methods of Application:

Cell-based assays measure estrogen receptor activation. Researchers analyze gene expression profiles in response to Sophoraflavanone B.

Results:

Sophoraflavanone B shows estrogenic activity, potentially impacting hormone balance and related disorders .

Anti-Osteoporosis Potential

Scientific Field:

Bone Health and Osteoporosis Research

Summary:

Sophoraflavanone B may prevent osteoporosis by enhancing bone formation and inhibiting bone resorption. It stimulates osteoblasts and suppresses osteoclast activity.

Methods of Application:

In vitro studies use bone cell cultures to assess mineralization and osteoblast differentiation. Animal models evaluate bone density and microarchitecture.

Results:

Sophoraflavanone B promotes bone health, suggesting a role in osteoporosis prevention .

Future Directions

Sophoraflavanone B, along with other phytochemicals, represents a valuable source of bioactive compounds with potent antimicrobial activities . Future research could focus on understanding its mode of action, optimizing formulations, assessing safety, and exploring its potential in food preservation and other applications .

properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZZAVFJPLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333502 | |

| Record name | 8-Isopentenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sophoraflavanone B | |

CAS RN |

68682-02-0 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68682-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isopentenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

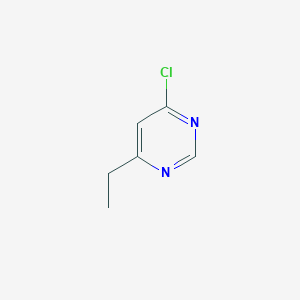

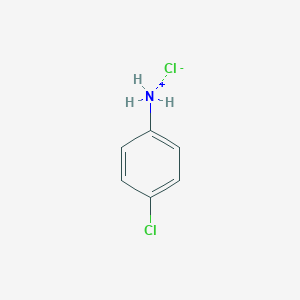

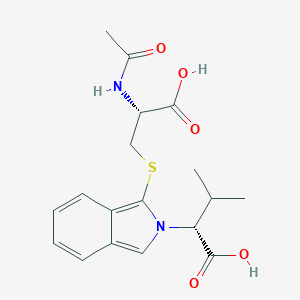

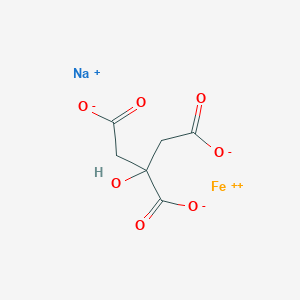

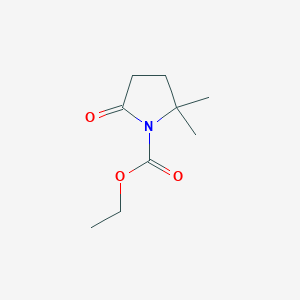

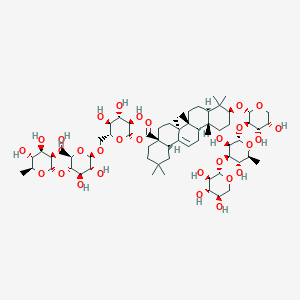

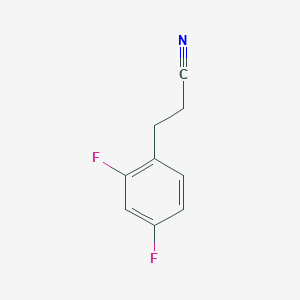

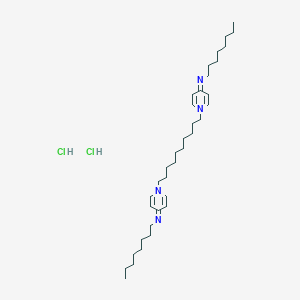

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)

![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)